molecular formula C21H24N4O2S B12248675 2-[1-(Propane-2-sulfonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine

2-[1-(Propane-2-sulfonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine

Cat. No.: B12248675
M. Wt: 396.5 g/mol
InChI Key: AGAGAWHUEXOZJC-UHFFFAOYSA-N
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Description

2-[1-(Propane-2-sulfonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Propane-2-sulfonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyridine intermediates, followed by their coupling with the naphthyridine core. Common synthetic methods include:

    Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

    Sulfonylation: Introduction of the propane-2-sulfonyl group using sulfonyl chloride reagents under basic conditions.

    Coupling Reactions: Coupling of the piperidine and pyridine intermediates with the naphthyridine core using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Propane-2-sulfonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and naphthyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-(Propane-2-sulfonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It serves as a precursor in the synthesis of more complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[1-(Propane-2-sulfonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor site, altering the receptor’s conformation and modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(Propane-2-sulfonyl)piperidin-4-yl]-6-(pyridin-3-yl)-1,8-naphthyridine
  • 2-[1-(Propane-2-sulfonyl)piperidin-4-yl]-6-(pyridin-2-yl)-1,8-naphthyridine

Uniqueness

Compared to similar compounds, 2-[1-(Propane-2-sulfonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine exhibits unique properties due to the specific positioning of the pyridin-4-yl group. This positioning can influence the compound’s binding affinity and selectivity towards its molecular targets, making it a valuable candidate for drug development.

Properties

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

2-(1-propan-2-ylsulfonylpiperidin-4-yl)-6-pyridin-4-yl-1,8-naphthyridine

InChI

InChI=1S/C21H24N4O2S/c1-15(2)28(26,27)25-11-7-17(8-12-25)20-4-3-18-13-19(14-23-21(18)24-20)16-5-9-22-10-6-16/h3-6,9-10,13-15,17H,7-8,11-12H2,1-2H3

InChI Key

AGAGAWHUEXOZJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(CC1)C2=NC3=NC=C(C=C3C=C2)C4=CC=NC=C4

Origin of Product

United States

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